molecular formula C7H8N4 B2652728 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1483583-54-5

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B2652728
CAS RN: 1483583-54-5
M. Wt: 148.169
InChI Key: DFMGBBJDTRQVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is often encountered in some approved drugs, clinical candidates, and functional material . Drugs currently in the market that possess pyrrolo[2,3-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a core scaffold . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro . The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described .


Molecular Structure Analysis

The molecular structure of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids displayed binding affinity .


Chemical Reactions Analysis

The chemical reactions involving this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Multi-Targeted Kinase Inhibitors

Some derivatives of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine have shown promising cytotoxic effects against different cancer cell lines. They have been found to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 .

Apoptosis Inducers

Certain compounds of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine have been found to induce cell cycle arrest and apoptosis in HepG2 cells. This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

RIPK1 Inhibition

This compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis, a form of programmed cell death .

Microtubule Inhibitors

Some 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines have been reported as potent antimitotic and antitumor agents with Pgp modulatory effects .

PERK Inhibition

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is implicated in tumorigenesis and cancer cell survival. Some compounds of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine have been found to inhibit PERK .

properties

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMGBBJDTRQVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC(=NC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

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